Mesylmethyl(benzyl)sulfone

Physicochemical profiling Drug-likeness ADME prediction

Mesylmethyl(benzyl)sulfone (CAS 56620-03-2; CHEBI:87692) is a synthetic benzene-derived bis(sulfone) with the molecular formula C9H12O4S2 and a monoisotopic mass of 248.01770 Da. It features a [(methanesulfonyl)methanesulfonyl]methyl substituent on the benzene ring and is formally annotated as a metabolite in the ChEBI database.

Molecular Formula C9H12O4S2
Molecular Weight 248.3 g/mol
Cat. No. B1253730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesylmethyl(benzyl)sulfone
Molecular FormulaC9H12O4S2
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CS(=O)(=O)CC1=CC=CC=C1
InChIInChI=1S/C9H12O4S2/c1-14(10,11)8-15(12,13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyYMEITWSIAATQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesylmethyl(benzyl)sulfone Procurement Guide: Core Chemical Identity, Physicochemical Profile, and Comparator Context for Informed Sourcing Decisions


Mesylmethyl(benzyl)sulfone (CAS 56620-03-2; CHEBI:87692) is a synthetic benzene-derived bis(sulfone) with the molecular formula C9H12O4S2 and a monoisotopic mass of 248.01770 Da. It features a [(methanesulfonyl)methanesulfonyl]methyl substituent on the benzene ring and is formally annotated as a metabolite in the ChEBI database [1]. Computed physicochemical descriptors—specifically a polar surface area (PSA) of 85.04 Ų and a LogP of 2.77—provide the basis for comparison against closely related sulfones . A Reaxys registry number (2275526) confirms its presence in a major chemical information system, facilitating sourcing and procurement workflows [2].

Bis(sulfone) metabolite with curated ChEBI annotation for metabolomics workflows
Computationally characterized PSA/LogP profile supports chromatographic selectivity from mono-sulfone analogs
Reaxys-indexed (ID 2275526) for streamlined supplier identification and procurement

Why Generic Substitution Fails: Structural, Physicochemical, and Functional Distinctions That Differentiate Mesylmethyl(benzyl)sulfone from Common Mono-Sulfone and Symmetric Bis-Sulfone Analogs


Substituting mesylmethyl(benzyl)sulfone with a generic mono-sulfone such as benzyl methyl sulfone (C8H10O2S; MW 170.23) or a symmetric bis-sulfone such as dibenzyl sulfone (C14H14O2S; MW 246.33) overlooks critical molecular features: the additional methylsulfonyl group adds ~78 Da of mass and two extra hydrogen-bond acceptor oxygens, raising PSA from ~43 Ų (BMS) to ~85 Ų . This near-doubling of polar surface area—coupled with a moderate LogP of 2.77 versus ~2.0 for benzyl methyl sulfone—shifts solubility, permeability, and chromatographic behavior predictably yet meaningfully [1]. Furthermore, the structural isomer [bis(methylsulfonyl)methyl]benzene (CAS 58751-73-8) shares the identical formula (C9H12O4S2) but differs in connectivity, where both sulfonyl groups attach to the same benzylic carbon rather than through a methylene bridge, leading to distinct mass spectral fragmentation patterns [2]. These differences are not cosmetic; they directly affect assay behavior, extraction recovery, and spectral identification.

Target Attribute
Generic Alternative May Not Replicate
Polar surface area ~85 Ų (bis-sulfone)
Mono-sulfone (~43 Ų) shifts permeability and aqueous solubility profiles
LogP ~2.8 (increased lipophilicity)
~2.0 LogP analog alters C18 retention and extraction recovery
CH₂–SO₂–CH₂–SO₂ connectivity
Isomeric bis(sulfone) (CAS 58751-73-8) yields distinct GC-MS fragmentation fingerprint

Quantitative Comparative Evidence for Mesylmethyl(benzyl)sulfone: Key Differentiation Metrics Against Closest Structural Analogs


Polar Surface Area (PSA) Doubling Relative to Benzyl Methyl Sulfone and Implications for Membrane Permeability and Chromatographic Retention

Mesylmethyl(benzyl)sulfone exhibits a computed topological polar surface area (TPSA) of 85.04 Ų , which is approximately twice the ~42.5–43.8 Ų reported for benzyl methyl sulfone (C8H10O2S) . This doubling arises from the two additional S=O oxygens in the bis(sulfone) scaffold. In drug discovery contexts, the widely applied Veber rule identifies 140 Ų as the upper threshold for oral bioavailability; however, incremental PSA increases within the sub-100 Ų range are known to correlate proportionally with reduced passive membrane permeability [1]. Consequently, mesylmethyl(benzyl)sulfone is predicted to have lower passive permeability than benzyl methyl sulfone, a factor relevant for selecting compounds intended for extracellular target engagement or reduced CNS penetration.

PSA Doubling vs. Mono-Sulfone
Cross-study comparable
85.04 Ų vs ~43 Ų
~2-fold higher PSA
Lower passive permeability profile; relevant for extracellular target engagement or reduced CNS penetration models
Computed TPSA; software sources may vary — confirm with experimental logD
Physicochemical profiling Drug-likeness ADME prediction Chromatography

Lipophilicity (LogP) Differentiation from Benzyl Methyl Sulfone and Its Impact on Extraction and Reversed-Phase Retention

Mesylmethyl(benzyl)sulfone has a computed LogP of 2.77 , while benzyl methyl sulfone is reported with a LogP of approximately 2.0–2.2 [1]. This ΔLogP of +0.5 to +0.7 log units represents a 3- to 5-fold increase in octanol/water partition coefficient. In practical analytical workflows, this translates to measurably longer retention on reversed-phase (C18) columns and higher recovery in liquid-liquid extraction with moderately polar organic solvents (e.g., ethyl acetate or dichloromethane) [2]. For laboratories running multi-analyte panels, the divergent LogP ensures baseline chromatographic separation between mesylmethyl(benzyl)sulfone and its mono-sulfone analog.

LogP Differentiation
Cross-study comparable
2.77 vs ~2.0–2.2
ΔLogP +0.5 to +0.7
Enables reliable C18 reversed-phase retention time differentiation and differential liquid-liquid extraction
Computed LogP; validate with experimental LogD for specific method conditions
Lipophilicity LogP Sample preparation Reversed-phase HPLC

Structural Connectivity Isomerism: Definitive Mass Spectral Distinction from [Bis(methylsulfonyl)methyl]benzene (CAS 58751-73-8)

Mesylmethyl(benzyl)sulfone (CH3SO2CH2SO2CH2C6H5) and [bis(methylsulfonyl)methyl]benzene (C6H5CH(SO2CH3)2; CAS 58751-73-8) share the identical molecular formula C9H12O4S2 and exact mass (248.01770 Da) [1][2]. Despite this, the connectivity difference—a methylene bridge between sulfonyl groups in mesylmethyl(benzyl)sulfone versus both sulfonyl groups attached to the same methine carbon in the isomer—produces distinct electron ionization mass spectra. The SpectraBase database confirms that [bis(methylsulfonyl)methyl]benzene has a unique GC-MS fingerprint (SpectraBase Compound ID D8zhqDA9kTM) [2], while mesylmethyl(benzyl)sulfone would be expected to show different fragmentation due to the CH2–SO2–CH2–SO2 backbone. This connectivity difference can be analytically exploited: the characteristic m/z fragments from α-cleavage at the sulfonyl–methylene bonds are predictive and non-interchangeable between the two isomers.

GC-MS Isomer Discrimination
Direct head-to-head
Distinct EI fragmentation
Non-interchangeable identity
Identity confirmation requires MS fingerprint; molecular weight alone is insufficient for isomer QC
Verify against SpectraBase isomer reference (ID D8zhqDA9kTM)
Structural isomerism GC-MS Identity confirmation Quality control

Metabolite Annotation Uniqueness: ChEBI and Gene Ontology Annotations as the Sole Formally Classified Metabolite Among Close Bis(sulfone) Analogs

Mesylmethyl(benzyl)sulfone is uniquely classified as a 'metabolite' (CHEBI:25212) in the ChEBI ontology and cross-referenced in the Gene Ontology (GO) annotation system [1][2]. In contrast, its closest analogs—benzyl methyl sulfone, dibenzyl sulfone, and [bis(methylsulfonyl)methyl]benzene—lack this formal metabolite role annotation in ChEBI [3][4]. The compound is also listed in phytochemical databases under the cmaup_ingredients collection [5], suggesting a natural product origin. For metabolomics laboratories developing targeted assays or building spectral libraries, this formal annotation provides a curated, ontology-backed justification for inclusion that is absent for the comparator compounds.

Metabolite Annotation Uniqueness
Class-level inference
ChEBI metabolite role
Absent in comparators
Supports metabolomics method development justification; curated ontology traceability for publication
Annotation-based; verify biological occurrence and relevance for target matrix
Metabolomics Natural product research Database annotation Biomarker discovery

Reaxys Registry Number Cataloging: Procurement Traceability Advantage Over Non-Indexed Structural Analogs

Mesylmethyl(benzyl)sulfone is registered in the Reaxys chemical information system under Reaxys ID 2275526, as documented by ChEBI [1]. This registration indicates that the compound has been indexed with associated reaction data, physical property data, or literature references in a major commercial chemistry database used by procurement professionals. By contrast, several close structural analogs—including the sulfanyl intermediates and certain substituted benzyl sulfones—do not carry Reaxys registry numbers in publicly accessible databases, limiting their traceability for sourcing. The presence of a Reaxys number enables direct linking to supplier catalogs, synthetic protocols, and purity specifications within the Reaxys ecosystem.

Reaxys Indexing
Supporting evidence
Reaxys ID 2275526
Streamlines supplier identification and quality verification; supports sourcing of characterized material
Cross-reference with ChEBI registry numbers for vendor linkage
Chemical sourcing Reaxys Registry indexing Procurement

Application Scenarios for Mesylmethyl(benzyl)sulfone: Procurement-Driven Use Cases Rooted in Quantitative Differentiation Evidence


Chromatographic Method Development Requiring Baseline Separation of Bis(sulfone) Metabolites from Mono-Sulfone Interferences

Analytical laboratories developing LC-UV or LC-MS methods for sulfone-containing metabolite panels can exploit the ~1.97-fold higher PSA (85.04 vs. ~43 Ų) and elevated LogP (2.77 vs. ~2.0) of mesylmethyl(benzyl)sulfone relative to benzyl methyl sulfone [1]. These physicochemical differences ensure distinct reversed-phase retention times, enabling reliable chromatographic resolution without ion-pairing reagents. The compound's formal metabolite annotation in ChEBI and GO further justifies its inclusion in targeted metabolomics assays where database traceability is a publication prerequisite [2].

Identity Verification and Quality Control of Bis(sulfone) Isomers via GC-MS Fingerprinting

Procurement quality control (QC) laboratories handling both mesylmethyl(benzyl)sulfone and its structural isomer [bis(methylsulfonyl)methyl]benzene require definitive identity confirmation due to their identical molecular formula and mass. The distinct GC-MS fragmentation patterns—driven by the different connectivity of the sulfonyl groups—provide a unambiguous QC gate [1]. The SpectraBase reference spectrum for the isomer (ID D8zhqDA9kTM) can be used as a negative control to confirm the absence of isomer contamination in the procured product.

Metabolomics Spectral Library Construction with Ontology-Backed Chemical Identity

Research groups building in-house or community metabolomics spectral libraries benefit from including mesylmethyl(benzyl)sulfone because it is one of the few bis(sulfone) compounds with a curated metabolite role in the ChEBI ontology, cross-referenced in phytochemical databases (cmaup_ingredients collection) [1][2]. This formal annotation provides traceability that supports data submission to public repositories (e.g., MetaboLights, GNPS) and meets journal data availability requirements.

Computational ADME Screening Panels for Sulfone-Containing Compound Libraries

Medicinal chemistry groups running computational ADME filters on sulfone-containing compound libraries can use mesylmethyl(benzyl)sulfone as a reference compound representing the bis(sulfone) chemical space. Its quantified TPSA of 85.04 Ų, LogP of 2.77, and 0 hydrogen-bond donors provide a benchmark for evaluating how incremental sulfone group addition modulates predicted permeability and solubility relative to mono-sulfone scaffolds [1]. This supports rational library design where specific PSA or LogP ranges are targeted.

Application
Selection Property
Validation Focus
Chromatographic separation of bis(sulfone) metabolites from mono-sulfone interferences
PSA/LogP differentiation from mono-sulfone analogs
C18 retention time reproducibility and inter-analyte resolution without ion-pairing reagents
Identity verification & QC of bis(sulfone) structural isomers by GC-MS
Connectivity-driven EI fragmentation pattern
SpectraBase isomer reference comparison to exclude isomer contamination
Metabolomics spectral library construction with ontology traceability
Curated ChEBI metabolite role annotation
Gene Ontology and phytochemical database cross-references for public repository submission
Computational ADME screening of sulfone-containing compound libraries
Bis(sulfone) TPSA/LogP benchmark
In silico permeability prediction relative to mono-sulfone scaffolds for library design
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